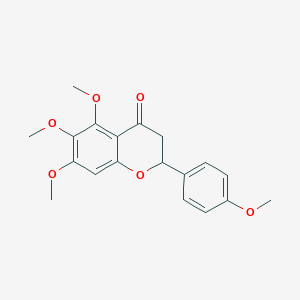

5,6,7,4'-Tetramethoxyflavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-8,10,14H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENXIAWIJGWYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601155509 | |

| Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2569-77-9 | |

| Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2569-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002569779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC51170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,4'-TETRAMETHOXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/363848FWPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,6,7,4'-Tetramethoxyflavanone natural sources and biosynthesis

An In-depth Technical Guide on 5,6,7,4'-Tetramethoxyflavanone: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polymethoxyflavonoid that has garnered significant interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, and the experimental methodologies pertinent to its study. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the core concepts.

Natural Sources

This compound has been isolated from a variety of plant species. The presence of this compound is often associated with plant tissues rich in essential oils and secondary metabolites.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference(s) |

| Citrus species (e.g., sweet orange, mandarin orange) | Rutaceae | Peel | [1][2][3] |

| Chromolaena odorata | Asteraceae | Not specified | [4][5][6] |

| Nervilia concolor | Orchidaceae | Not specified | [1][2] |

| Marrubium pergrinum | Lamiaceae | Not specified | [1][2] |

| Cissus assamica | Vitaceae | Not specified | [1][2] |

| Clerodendranthus spicatus | Lamiaceae | Not specified | [1][2] |

| Kaempferia parviflora (Black Ginger) | Zingiberaceae | Rhizome | [3][7] |

| Mentha dumetorum | Lamiaceae | Whole plant | [8] |

Biosynthesis

The biosynthesis of this compound follows the general phenylpropanoid and flavonoid biosynthetic pathways, culminating in a series of O-methylation steps.[9][10][11] The pathway begins with the amino acid L-phenylalanine.

General Phenylpropanoid Pathway

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA.[11][12][13]

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.[11]

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[11]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.[11]

Flavonoid Backbone Synthesis

The flavanone (B1672756) skeleton is formed from p-coumaroyl-CoA and malonyl-CoA.[14][15]

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[15]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a flavanone.[10][15]

Hydroxylation and O-Methylation

The specific sequence of hydroxylation and O-methylation events leading to this compound from naringenin is not fully elucidated but can be inferred. It likely involves a series of hydroxylations at the 5, 6, and 7 positions of the A-ring, followed by methylation. The 4'-hydroxyl group of the B-ring in naringenin is methylated as well. The enzymes responsible for these modifications are O-methyltransferases (OMTs).[16][17][18] Flavonoid OMTs utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[16]

The proposed biosynthetic pathway from naringenin involves sequential or concurrent actions of specific hydroxylases and O-methyltransferases to yield the final tetramethoxy structure.

References

- 1. researchgate.net [researchgate.net]

- 2. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 10. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. mdpi.com [mdpi.com]

- 12. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pathway enzyme engineering for flavonoid production in recombinant microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tuscany-diet.net [tuscany-diet.net]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

- 18. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Mechanism of 5,6,7,4'-Tetramethoxyflavanone in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,4'-Tetramethoxyflavanone (TMF), a naturally occurring flavonoid, has emerged as a promising neuroprotective agent with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the neuroprotective effects of TMF in neuronal cells. It consolidates key findings on its role in mitigating oxidative stress, apoptosis, cellular senescence, and neuroinflammation. This document details the signaling pathways modulated by TMF, presents quantitative data from relevant studies, and outlines the experimental protocols used to elucidate its mechanism of action.

Core Mechanism of Action

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in neuronal survival and function. The core mechanism revolves around the inhibition of oxidative stress and the activation of pro-survival pathways.

Attenuation of Oxidative Stress

TMF demonstrates potent antioxidant properties by directly scavenging reactive oxygen species (ROS) and by activating the endogenous antioxidant defense system. A pivotal mechanism is the inhibition of NADPH oxidase (NOX), a major source of ROS in neuronal cells.

-

Inhibition of NADPH Oxidase (NOX) 1/4: TMF has been shown to inhibit the activity of NOX1 and NOX4, leading to a significant reduction in superoxide (B77818) production. This action helps to alleviate oxidative damage to cellular components, including lipids, proteins, and DNA.[1][2]

-

Activation of the Nrf2 Pathway: TMF upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of several phase II antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): A critical enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

-

Anti-Apoptotic Effects

TMF protects neuronal cells from apoptosis (programmed cell death) induced by neurotoxic stimuli such as amyloid-beta (Aβ).

-

Modulation of Bcl-2 Family Proteins: TMF favorably alters the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-xL. By decreasing this ratio, TMF helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key step in the intrinsic apoptotic cascade.[1][2]

-

Inhibition of Caspase-3 Activation: Consequently, TMF treatment leads to a reduction in the expression and activity of caspase-3, a primary executioner caspase in the apoptotic pathway.[1]

Promotion of Sirtuin-1 (Sirt-1) Activity

TMF has been identified as an activator of Sirtuin-1 (Sirt-1), a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, longevity, and metabolism.[1][2] The activation of Sirt-1 by TMF contributes to its neuroprotective effects by:

-

Deacetylating and activating downstream targets that promote cell survival and reduce inflammation.

-

Inhibiting cellular senescence , a state of irreversible cell cycle arrest implicated in aging and age-related diseases.

Anti-Neuroinflammatory Effects

Chronic neuroinflammation is a key feature of many neurodegenerative diseases. TMF exhibits anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.

-

Inhibition of the MAPK/NF-κB Pathway: TMF has been shown to suppress the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators.

Enhancement of Synaptic Plasticity

TMF has been observed to promote synaptic plasticity, which is crucial for learning and memory.[1][3]

-

Increased Expression of Synaptic Proteins: TMF treatment increases the expression of key synaptic proteins, including synaptophysin (a presynaptic vesicle protein) and postsynaptic density protein 95 (PSD-95) (a postsynaptic scaffolding protein).[1][3]

-

Inhibition of Acetylcholinesterase (AChE): TMF reduces the activity of AChE, the enzyme that degrades the neurotransmitter acetylcholine (B1216132).[1][3] This leads to increased acetylcholine levels in the synapse, which is beneficial for cognitive function.

Quantitative Data

The following tables summarize the quantitative data from studies investigating the neuroprotective effects of this compound.

| Parameter | Experimental Model | Treatment | Dosage | Effect | Reference |

| Cell Viability | Aβ25-35-induced toxicity in SK-N-SH cells | TMF | Dose-dependent | Significantly increased | [1][2] |

| ROS Production | Aβ25-35-induced toxicity in SK-N-SH cells | TMF | Dose-dependent | Significantly decreased | [1][2] |

| Bax/Bcl-xL Ratio | Aβ25-35-induced toxicity in SK-N-SH cells | TMF | Not specified | Decreased | [1][2] |

| Caspase-3 Expression | Aβ25-35-induced toxicity in SK-N-SH cells | TMF | Not specified | Reduced | [1] |

| Synaptophysin Expression | Dexamethasone-induced neurodegeneration in mice | TMF | 40 mg/kg | Increased | [3][4] |

| PSD-95 Expression | Dexamethasone-induced neurodegeneration in mice | TMF | 40 mg/kg | Increased | [3][4] |

| AChE Activity | Dexamethasone-induced neurodegeneration in mice | TMF | 40 mg/kg | Decreased | [3][4] |

| β-galactosidase Expression | Aβ25-35-induced toxicity in SK-N-SH cells | TMF | Not specified | Attenuated | [1][2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma cell line SK-N-SH is commonly used as an in vitro model for neuronal studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Neurotoxicity: Amyloid-beta peptide 25-35 (Aβ25-35) is frequently used to induce neurotoxicity and mimic aspects of Alzheimer's disease pathology. Cells are pre-treated with TMF for a specified period before being exposed to Aβ25-35.

Cell Viability Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed SK-N-SH cells in a 96-well plate.

-

Treat cells with varying concentrations of TMF followed by the addition of the neurotoxic agent (e.g., Aβ25-35).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.

-

Protocol:

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Nrf2, HO-1, Bax, Bcl-xL, synaptophysin, PSD-95, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

-

Principle: This histochemical stain detects β-galactosidase activity at pH 6.0, which is characteristic of senescent cells.

-

Protocol:

-

Fix the treated cells with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS).

-

Wash the cells with PBS.

-

Incubate the cells with the SA-β-Gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).

-

Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Quantify the percentage of blue-stained cells.

-

NADPH Oxidase (NOX) Activity Assay

-

Principle: NOX activity can be measured by detecting the production of superoxide. Lucigenin-based chemiluminescence is a common method.

-

Protocol:

-

Homogenize treated cells or tissues in an appropriate lysis buffer.

-

Add the cell lysate to a luminometer plate.

-

Initiate the reaction by adding NADPH (the substrate for NOX).

-

Add lucigenin, which emits light upon reaction with superoxide.

-

Measure the chemiluminescence using a luminometer.

-

NOX activity is proportional to the light intensity.

-

Sirtuin-1 (SIRT-1) Activity Assay

-

Principle: Fluorometric assays are commonly used to measure SIRT-1 deacetylase activity. These assays typically use a peptide substrate containing an acetylated lysine (B10760008) residue and a fluorophore.

-

Protocol:

-

Extract nuclear proteins from treated cells.

-

Incubate the nuclear extract with a SIRT-1 substrate, NAD+, and a developer.

-

The deacetylation of the substrate by SIRT-1 leads to a change in fluorescence.

-

Measure the fluorescence intensity using a fluorometer.

-

SIRT-1 activity is proportional to the fluorescence signal.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in neuronal cells.

Caption: Core signaling pathways modulated by TMF for neuroprotection.

Caption: General experimental workflow for investigating TMF's neuroprotective effects.

Conclusion

This compound demonstrates significant neuroprotective potential through a multifaceted mechanism of action. By concurrently inhibiting NADPH oxidase, activating the Sirt-1 and Nrf2 pathways, and suppressing apoptosis and neuroinflammation, TMF emerges as a compelling candidate for further investigation in the context of neurodegenerative disease therapy. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound. Future research should focus on elucidating the precise molecular interactions of TMF with its targets and on conducting further preclinical and clinical studies to validate its therapeutic efficacy.

References

- 1. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5,6,7,4’-Tetramethoxyflavanone protects against neuronal degeneration induced by dexamethasone by attenuating amyloidogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 5,6,7,4'-Tetramethoxyflavanone from Chromolaena odorata: A Technical Guide for Researchers

An In-depth Exploration of the Pharmacological Potential of a Promising Natural Compound

Introduction

5,6,7,4'-Tetramethoxyflavanone (TMF) is a notable flavanone (B1672756) isolated from Chromolaena odorata, a plant with a rich history in traditional medicine.[1] This technical guide provides a comprehensive overview of the biological activities of TMF, with a focus on its neuroprotective, anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental methodologies, and elucidated signaling pathways to facilitate further investigation and therapeutic application.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data associated with the biological activities of this compound and related extracts from Chromolaena odorata.

Table 1: Neuroprotective and Antioxidant Activities

| Activity | Assay | Test Substance | Cell Line/Model | Concentration/IC₅₀ | Reference |

| Neuroprotection | Aβ₂₅₋₃₅-induced toxicity | This compound | SK-N-SH neuroblastoma cells | 0.1, 1, and 10 µM (dose-dependent increase in cell viability) | [1] |

| Antioxidant | DPPH radical scavenging | This compound | - | 0.1, 1, and 10 µM (dose-dependent scavenging activity) | [1] |

| Antioxidant | ABTS radical scavenging | Odoratenin (another flavanone from C. odorata) | - | IC₅₀: 23.74 µM | |

| ROS Production | DCFDA assay | This compound | Aβ₂₅₋₃₅-treated SK-N-SH cells | 0.1, 1, and 10 µM (dose-dependent decrease in ROS) | [1] |

Table 2: Anticancer and Cytotoxic Activities

| Activity | Assay | Test Substance | Cell Line | IC₅₀/GI₅₀ | Reference |

| Cytotoxicity | MTT Assay | Scutellarein tetramethyl ether (5,6,7,4'-Tetramethoxyflavone) from Eupatorium odoratum | HepG2 (Liver Cancer) | IC₅₀: 20.08 µg/mL | |

| Cytotoxicity | Not specified | 5,6,7,4'-Tetramethoxyflavone from Citrus species | NCI-60 cancer cell panel | GI₅₀: 28 µM | [2] |

Table 3: Antimicrobial Activity

| Activity | Test Organism | Test Substance | MIC | Reference |

| Antibacterial | Pseudomonas aeruginosa | Methanolic extract of C. odorata | 12.5 - 400 mg/mL | |

| Antibacterial | Staphylococcus aureus | Methanolic extract of C. odorata | 12.5 - 400 mg/mL | |

| Antibacterial | Escherichia coli | Methanolic extract of C. odorata | 12.5 - 50 mg/mL | |

| Antifungal | Candida albicans | Methanolic extract of C. odorata | 12.5 - 50 mg/mL |

Table 4: Anti-inflammatory Activity

| Activity | Assay | Test Substance | Model | Dosage/Effect | Reference |

| Anti-inflammatory | Carrageenan-induced paw oedema | Aqueous extract of C. odorata | Rats | 200 mg/kg (80.5% inhibition) |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the biological evaluation of this compound.

Neuroprotective Activity Assessment

a) Cell Viability (MTT) Assay: This assay is fundamental in determining the protective effect of TMF against neurotoxicity.[1]

-

Cell Seeding: SK-N-SH neuroblastoma cells are seeded at a density of 2 x 10⁴ cells/mL in 96-well microplates.

-

Pre-treatment: Cells are pre-treated with varying concentrations of TMF (e.g., 0.1, 1, and 10 µM) for 2 hours.

-

Induction of Toxicity: A neurotoxic agent, such as 10 µM of Aβ₂₅₋₃₅, is added to the wells and incubated for 24 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan (B1609692) crystal formation.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm with a reference wavelength of 600 nm using a microplate reader.

b) Reactive Oxygen Species (ROS) Production (DCFDA Assay): This assay quantifies the intracellular ROS levels.[1]

-

Cell Culture and Treatment: SK-N-SH cells are cultured and treated with TMF and Aβ₂₅₋₃₅ as described in the cell viability assay.

-

H₂DCF-DA Staining: 20 µM of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) is added to each well and incubated at 37°C for 2 hours.

-

Fluorescence Measurement: The fluorescence is measured using a fluorescence microscope reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Antioxidant Activity Evaluation

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the free radical scavenging capacity of TMF.[1]

-

Sample Preparation: Various concentrations of TMF are prepared.

-

Reaction Mixture: The TMF solutions are incubated with a 0.3 mM DPPH solution at 30°C for 30 minutes.

-

Absorbance Reading: The absorbance is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

Cellular Senescence Determination

a) Senescence-Associated β-galactosidase (SA-β-gal) Assay: This assay identifies senescent cells.[1]

-

Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with the test compounds.

-

Fixation: Cells are washed with PBS and fixed with a fixing solution for 15 minutes at room temperature.

-

Staining: After washing with PBS, the cells are incubated with the SA-β-Gal detection solution at 37°C for 24 hours.

-

Imaging: The percentage of SA-β-gal-positive (blue-stained) cells is quantified under a light microscope.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Neuroprotective signaling pathway of this compound.

Caption: Anti-inflammatory signaling pathway of this compound.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound, isolated from Chromolaena odorata, demonstrates a wide spectrum of promising biological activities. Its neuroprotective effects are particularly noteworthy, with evidence pointing to its ability to mitigate oxidative stress, cellular senescence, and apoptosis through the modulation of the Nrf2 and Sirt-1 signaling pathways. Furthermore, its anticancer and anti-inflammatory properties suggest a broader therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, encouraging further research to fully elucidate the mechanisms of action and to explore the clinical applications of this compelling natural compound.

References

In Vitro Antitumor Activity of 5,6,7,4'-Tetramethoxyflavanone on HeLa Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antitumor effects of 5,6,7,4'-Tetramethoxyflavanone (TMF) on human cervical cancer (HeLa) cells. TMF, a naturally occurring polymethoxyflavone found in citrus peels, has demonstrated significant potential as an anticancer agent. This document details the dose-dependent pro-apoptotic activity of TMF on HeLa cells, outlines the key signaling pathways involved, and provides detailed protocols for the essential experimental assays.

Core Findings: TMF Induces Apoptosis in HeLa Cells

Studies have shown that 5,6,7,4'-Tetramethoxyflavone exerts a potent anti-proliferative effect on HeLa cells by inducing apoptosis, or programmed cell death.[1][2] The apoptotic effect is dose-dependent, with higher concentrations of TMF leading to a significant increase in the percentage of apoptotic cells.

Quantitative Data Summary

The following table summarizes the apoptotic rates of HeLa cells following treatment with varying concentrations of TMF for 24 hours, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

| TMF Concentration (µM) | Apoptosis Rate (%) (Mean ± SD) |

| 0 (Control) | 0.40 ± 0.17 |

| 10 | 9.61 ± 1.76 |

| 20 | 14.86 ± 4.03 |

| 40 | 20.54 ± 1.28 |

Data sourced from proteomic and transcriptomic analyses of HeLa cells treated with TMF.[1][3]

Mechanistic Insights: Signaling Pathways Modulated by TMF

Proteomic and transcriptomic analyses have revealed that TMF's antitumor activity in HeLa cells is mediated through the modulation of several critical signaling pathways.[1][2][4] These pathways are central to cell survival, proliferation, and apoptosis. The key affected pathways include:

-

MAPK Signaling Pathway: Involved in cell proliferation, differentiation, and apoptosis.

-

TNF Signaling Pathway: Plays a crucial role in inflammation and apoptosis.

-

VEGF Signaling Pathway: A key regulator of angiogenesis, the formation of new blood vessels.

-

Ras Signaling Pathway: A major pathway that controls cell growth and survival.

-

FoxO Signaling Pathway: Involved in stress resistance, metabolism, and apoptosis.

Proteomics analysis identified 19 differentially expressed proteins in HeLa cells after TMF treatment. Notably, proteins such as HSP60, sTNF-R1, JNK, and c-JUN were downregulated, while sTNF-R2, AKT, and P38 were upregulated.[1][4]

Below is a diagram illustrating the high-level relationship between TMF and the affected signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments used to evaluate the antitumor activity of TMF on HeLa cells are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (TMF)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5x10⁴ cells/mL (100 µL per well) and incubate until cells adhere.[5]

-

Remove the medium and treat the cells with various concentrations of TMF for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[5]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]

-

Shake the plate for 10-15 minutes at a low speed.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage of the control.

The following diagram outlines the workflow for the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[6][7]

Materials:

-

HeLa cells

-

TMF

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates and treat with various concentrations of TMF for 24 hours.[3]

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Centrifuge the cells at 300 g for 5 minutes and discard the supernatant.[8]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.[7]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][9]

-

Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

The following diagram illustrates the principles of Annexin V-FITC/PI staining.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.[11][12]

Materials:

-

TMF-treated and control HeLa cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, and loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in ice-cold RIPA buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein lysate.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane with TBST to remove unbound primary antibodies.[13]

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add ECL reagent and capture the chemiluminescent signal using an imaging system.[13]

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.

This technical guide provides a foundational understanding of the in vitro antitumor effects of this compound on HeLa cells. The presented data and protocols offer a basis for further research into the therapeutic potential of this promising natural compound.

References

- 1. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of HeLa cell viability by MTT assay [bio-protocol.org]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. static.igem.org [static.igem.org]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. rsc.org [rsc.org]

- 10. kumc.edu [kumc.edu]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

5,6,7,4'-Tetramethoxyflavanone: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,4'-Tetramethoxyflavanone (TMF) is a naturally occurring polymethoxyflavonoid found in various medicinal plants, including Chromolaena odorata (Siam weed).[1] Traditionally used in folk medicine for its therapeutic properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its bioactivity. This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Antioxidant Properties

This compound has demonstrated notable antioxidant activity, primarily through its ability to scavenge free radicals and upregulate endogenous antioxidant defense systems.[1][2][3] Its antioxidant effects are attributed to its chemical structure, which allows for the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Data

While specific IC50 values for this compound in DPPH and ABTS assays were not found in the reviewed literature, its potent, dose-dependent antioxidant activity has been described.[1][2][3] The following table includes data for a closely related polymethoxyflavonoid to provide context for the expected range of activity.

| Compound | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |

| 5,6,7,4'-Tetramethoxyflavone | DPPH Radical Scavenging | Data not available | - | - |

| 5,6,7,4'-Tetramethoxyflavone | ABTS Radical Scavenging | Data not available | - | - |

| 5-Demethyl sinensetin (B1680974) (5-Hydroxy-4',5',6,7-tetramethoxyflavone) | DPPH Radical Scavenging | 1.23 ± 0.15 µg/mL | Ascorbic Acid | 1.59 ± 0.04 µg/mL |

| 5-Demethyl sinensetin (5-Hydroxy-4',5',6,7-tetramethoxyflavone) | ABTS Radical Scavenging | 0.14 ± 0.09 µg/mL | Ascorbic Acid | 1.71 ± 0.32 µg/mL |

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms:

-

Direct Radical Scavenging: The flavanone (B1672756) structure enables the compound to directly neutralize free radicals such as the superoxide (B77818) anion and hydroxyl radicals, thereby mitigating oxidative damage to cellular components.

-

Upregulation of Nrf2 Signaling: TMF has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[1] By promoting the nuclear translocation of Nrf2, TMF enhances the cellular capacity to combat oxidative stress.[1][2][3]

-

Inhibition of NADPH Oxidase: The compound has been observed to inhibit the activity of NADPH oxidase (NOX) enzymes, which are a major source of cellular ROS production.[1][2][3]

Below is a diagram illustrating the Nrf2-mediated antioxidant response activated by this compound.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4] These properties make it a compound of interest for the development of novel anti-inflammatory therapeutics.

Quantitative Anti-inflammatory Data

Direct quantitative data for the anti-inflammatory activity of this compound is limited. However, data for a structurally similar compound, 4'-bromo-5,6,7-trimethoxyflavone, provides insight into the potential potency of this class of molecules.

| Compound | Cell Line | Inflammatory Stimulus | Measured Mediator | IC50 Value |

| 4'-Bromo-5,6,7-trimethoxyflavone | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | 14.22 ± 1.25 µM |

| 4'-Bromo-5,6,7-trimethoxyflavone | RAW 264.7 | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | 10.98 ± 6.25 µM |

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of this compound is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

-

Inhibition of NF-κB Pathway: TMF has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[4] TMF inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of target genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.[5][6]

-

Modulation of MAPK Pathway: Evidence suggests that polymethoxyflavonoids can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38 MAPK.[5][7] These kinases are activated by inflammatory stimuli like LPS and play a crucial role in the production of inflammatory mediators. By inhibiting the phosphorylation of these MAPKs, TMF can further attenuate the inflammatory response.

The following diagrams illustrate the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's antioxidant and anti-inflammatory properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of this compound.

Materials:

-

This compound (TMF)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of TMF in methanol. Create a series of dilutions to obtain various concentrations.

-

Prepare a 0.3 mM solution of DPPH in methanol.

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of TMF or ascorbic acid to the respective wells. For the blank, add 100 µL of methanol.

-

Incubate the plate in the dark at 30°C for 30 minutes.[1][2]

-

Measure the absorbance at 517 nm using a microplate reader.[1][2]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of TMF.

LPS-Induced Inflammation in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effects of this compound in a cellular model of inflammation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (TMF)

-

96-well and 6-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates (for viability and NO assay) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of TMF for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (typically 1 µg/mL) for a specified period (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).

-

Assessment of Cell Viability (MTT Assay):

-

After treatment, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess reagent.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used for quantification.

-

-

Measurement of Pro-inflammatory Cytokines (ELISA):

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis for NF-κB and MAPK Signaling

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling proteins.

Materials:

-

Treated cell lysates from the LPS-induced inflammation model

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse the treated cells with lysis buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising bioactive compound with significant antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals, upregulate the Nrf2 antioxidant pathway, and inhibit the pro-inflammatory NF-κB and MAPK signaling cascades underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research into the pharmacological applications of this and other related polymethoxyflavonoids. Future studies should focus on obtaining more extensive quantitative data, including in vivo efficacy and pharmacokinetic profiles, to fully assess its potential as a novel therapeutic agent for oxidative stress and inflammation-related diseases.

References

- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Inhibitory Mechanisms Study of 5,6,4'-Trihydroxy-7,3'-Dimethoxyflavone against the LPS-Induced Macrophage Inflammatory Responses through the Antioxidant Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

5,6,7,4'-Tetramethoxyflavanone and its role in inhibiting amyloid beta toxicity

An In-Depth Technical Guide on 5,6,7,4'-Tetramethoxyflavanone and its Role in Inhibiting Amyloid-Beta Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, with the accumulation of amyloid-beta (Aβ) peptides and subsequent neurotoxicity being a central pathological hallmark. This technical guide provides a comprehensive overview of this compound (TMF), a naturally occurring flavonoid, and its significant potential in mitigating Aβ-induced neurotoxicity. TMF, isolated from Chromolaena odorata, has demonstrated robust neuroprotective effects through multiple mechanisms, including the attenuation of amyloidogenesis, reduction of oxidative stress, inhibition of apoptosis, and enhancement of synaptic function. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development efforts in the field of neurodegenerative diseases.

Mechanism of Action of this compound

This compound (TMF) exerts its neuroprotective effects against amyloid-beta (Aβ) toxicity through a multi-targeted mechanism. It has been shown to modulate several key signaling pathways involved in the pathophysiology of Alzheimer's disease.

Attenuation of Amyloidogenesis

TMF influences the processing of amyloid precursor protein (APP), shifting it towards the non-amyloidogenic pathway. It achieves this by downregulating the expression of beta-site APP cleaving enzyme 1 (BACE1) and presenilin 1 (PS1), key components of the β- and γ-secretase complexes, respectively, which are responsible for the production of Aβ peptides.[1][2][3] Conversely, TMF upregulates the expression of a disintegrin and metalloprotease 10 (ADAM10), the primary α-secretase that cleaves APP within the Aβ domain, thus precluding Aβ formation.[1][2][3]

Modulation of Key Signaling Pathways

TMF's neuroprotective effects are mediated through its influence on several critical intracellular signaling pathways:

-

Nrf2/HO-1 Pathway: TMF promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][5][6] This leads to the upregulation of phase II antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), thereby protecting neuronal cells from Aβ-induced oxidative stress.[4][5][6]

-

Sirtuin-1 (Sirt-1) Activation: TMF has been shown to promote the expression and activity of Sirt-1, a protein deacetylase with a crucial role in cellular stress resistance and longevity.[4][5][6] The activation of Sirt-1 is linked to the attenuation of cellular senescence and apoptosis in response to Aβ toxicity.[4][5][6]

-

Inhibition of NADPH Oxidase (NOX): TMF significantly inhibits the activity of NADPH oxidase 4 (NOX4), a major source of reactive oxygen species (ROS) in neuronal cells.[4][5][6] By suppressing NOX4-mediated ROS production, TMF alleviates oxidative stress and subsequent neuronal damage.

-

Raf/ERK1/2 Pathway: In models of neurodegeneration, TMF has been found to upregulate the expression of Raf and extracellular-signal-regulated kinase (ERK)1/2, a signaling cascade pivotal for promoting neurogenesis.[7][8] This suggests that TMF may not only protect existing neurons but also support the generation of new ones.

-

Inhibition of NF-κB Signaling: TMF treatment has been shown to inhibit the phosphorylation of nuclear factor-kappa B (pNF-κB).[1][2][3] The NF-κB pathway is a key regulator of inflammation, and its inhibition by TMF contributes to the reduction of neuroinflammation associated with Aβ deposition.

Anti-Apoptotic and Anti-Senescence Effects

Aβ toxicity is known to induce neuronal apoptosis and cellular senescence. TMF counteracts these processes by decreasing the Bax/Bcl-xL ratio, reducing the expression of cleaved caspase-3, and preserving the mitochondrial membrane potential.[4][5][6] Furthermore, TMF protects against cellular senescence by attenuating the expression of β-galactosidase, p21, and p53, while promoting the expression of p-Rb.[4][5][6]

Enhancement of Synaptic Plasticity

TMF has been demonstrated to improve synaptic function by increasing the expression of the presynaptic protein synaptophysin and the postsynaptic protein PSD-95.[1][2][4][5][6] Additionally, it reduces the activity of acetylcholine (B1216132) esterase (AChE), which would lead to increased acetylcholine levels in the synaptic cleft and potentially improved cognitive function.[1][2][4][5][6]

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound (TMF).

Table 1: In Vitro Effects of TMF on Aβ25-35-Induced Toxicity in SK-N-SH Cells

| Parameter | TMF Concentration | Effect | Reference |

| Cell Viability | 0.1, 1, 10 µM | Dose-dependent increase in cell viability against Aβ25-35 toxicity. | [4][5][6] |

| ROS Production | 0.1, 1, 10 µM | Dose-dependent decrease in intracellular ROS production. | [4][5][6] |

| Bax/Bcl-xL Ratio | 10 µM | Significant decrease in the Bax/Bcl-xL ratio. | [4][5][6] |

| Caspase-3 Expression | 10 µM | Reduction in caspase-3 expression. | [4][5][6] |

| Nrf2 Nuclear Translocation | 10 µM | Promotion of Nrf2 translocation to the nucleus. | [4][5][6] |

| HO-1 Expression | 10 µM | Upregulation of HO-1 expression. | [4][5][6] |

| Sirt-1 Expression | 10 µM | Increased expression of Sirt-1. | [4][5][6] |

| NOX4 Activity | 10 µM | Marked inhibition of NOX4 activity. | [4][5][6] |

| Synaptophysin Expression | 10 µM | Increased expression of synaptophysin. | [4][5][6] |

| PSD-95 Expression | 10 µM | Increased expression of PSD-95. | [4][5][6] |

| AChE Activity | 10 µM | Decrease in acetylcholine esterase activity. | [4][5][6] |

Table 2: In Vivo Effects of TMF in a Dexamethasone-Induced Mouse Model of Neurodegeneration

| Parameter | TMF Dosage | Effect | Reference |

| BACE1 Expression | 40 mg/kg | Reduction in the expression of BACE1. | [1][2][3] |

| PS1 Expression | 40 mg/kg | Reduction in the expression of PS1. | [1][2][3] |

| ADAM10 Gene Expression | 40 mg/kg | Increased gene expression of ADAM10. | [1][2][3] |

| pTau Expression | 40 mg/kg | Decreased expression of hyperphosphorylated Tau. | [1][2][3] |

| pNF-κB Expression | 40 mg/kg | Inhibition of phosphonuclear factor-kappa B. | [1][2][3] |

| pGSK3 Expression | 40 mg/kg | Increased phosphorylation of GSK3 (inactivation). | [1][2][3] |

| Synaptophysin Expression | 40 mg/kg | Increased expression of synaptophysin. | [1][2][3] |

| PSD95 Expression | 40 mg/kg | Increased expression of postsynaptic density protein 95. | [1][2][3] |

| AChE Activity | 40 mg/kg | Decreased acetylcholine esterase activity. | [1][2][3] |

| BrdU-positive cells | Not specified | Increased number of BrdU-positive cells, indicating neurogenesis. | [8] |

| Raf/ERK1/2 Expression | Not specified | Upregulated expression of Raf and ERK1/2. | [7][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on TMF and Aβ toxicity.

In Vitro Aβ25-35 Toxicity Model in SK-N-SH Cells

-

Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

TMF and Aβ25-35 Preparation: TMF is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Aβ25-35 peptide is dissolved in sterile distilled water and aggregated by incubation at 37°C for 7 days before use.

-

Treatment: Cells are seeded in appropriate culture plates. After 24 hours, the cells are pre-treated with various concentrations of TMF (e.g., 0.1, 1, 10 µM) for 2 hours. Subsequently, aggregated Aβ25-35 (e.g., 10 µM) is added to the culture medium, and the cells are incubated for an additional 24 hours.

-

Cell Viability Assay (MTT Assay): After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA (e.g., 10 µM) for 30 minutes. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer.

-

Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-xL, caspase-3, Nrf2, HO-1, Sirt-1, synaptophysin, PSD-95) overnight at 4°C. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Dexamethasone-Induced Neurodegeneration Model in Mice

-

Animal Model: Male mice are used for this model. Neurodegeneration is induced by intraperitoneal administration of dexamethasone (B1670325) (DEX; e.g., 60 mg/kg) for a period of 28 days.

-

TMF Administration: Following the DEX induction period, mice are treated with TMF (e.g., 40 mg/kg, intraperitoneally) for 30 days. A control group receives the vehicle.

-

Behavioral Testing (e.g., Morris Water Maze): To assess learning and memory, behavioral tests such as the Morris water maze are performed. The escape latency and the time spent in the target quadrant are recorded and analyzed.

-

Tissue Preparation: After the treatment period, mice are euthanized, and brain tissues are collected. The hippocampus and cortex are dissected for further analysis.

-

Real-Time PCR (RT-PCR): Total RNA is extracted from brain tissue, and cDNA is synthesized. RT-PCR is performed using specific primers for genes of interest (e.g., BACE1, PS1, ADAM10) to quantify their mRNA expression levels.

-

Immunohistochemistry: Brain sections are prepared and stained with antibodies against specific markers (e.g., NeuN for neurons, Iba1 for microglia, GFAP for astrocytes) to assess neuronal survival and neuroinflammation.

-

TUNEL Assay: To detect apoptotic cells, the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is performed on brain sections according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of Aβ toxicity.

Caption: TMF's antioxidant and anti-apoptotic signaling pathways.

Caption: TMF's modulation of APP processing.

Experimental Workflows

Caption: Workflow for in vitro analysis of TMF's effects.

References

- 1. 5,6,7,4’-Tetramethoxyflavanone protects against neuronal degeneration induced by dexamethasone by attenuating amyloidogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects against neuronal degeneration induced by dexamethasone by attenuating amyloidogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound alleviates neurodegeneration in a dexamethasone-induced neurodegenerative mouse model through promotion of neurogenesis via the Raf/ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5,6,7,4'-Tetramethoxyflavanone: A Technical Guide for Researchers

Introduction: 5,6,7,4'-Tetramethoxyflavanone (TMF) is a naturally occurring polymethoxyflavone found in various plant species, notably from the Chormolaela odorata (Siam weed). This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, exploring the burgeoning therapeutic potential of TMF. Emerging evidence highlights its significant anti-cancer and neuroprotective properties, positioning it as a promising candidate for further preclinical and clinical investigation. This guide provides a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Therapeutic Applications and Efficacy

The primary therapeutic avenues for this compound are in oncology and neuroprotection, with potential anti-inflammatory applications.

Anti-Cancer Activity

TMF has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. Its primary mechanism in this context is the induction of apoptosis.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HeLa | Cervical Cancer | Apoptosis Rate (10 µM) | 9.61 ± 1.76% | [1] |

| HeLa | Cervical Cancer | Apoptosis Rate (20 µM) | 14.86 ± 4.03% | [1] |

| HeLa | Cervical Cancer | Apoptosis Rate (40 µM) | 20.54 ± 1.28% | [1] |

| NCI-60 Panel | Various | GI50 | 28 µM | [2] |

Neuroprotective Effects

TMF has shown considerable promise in models of neurodegenerative diseases, particularly those involving amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease.

Table 2: In Vitro Neuroprotective Effects of this compound in Aβ₂₅₋₃₅-Treated SK-N-SH Cells

| Parameter | Effect of TMF Treatment | Quantitative Change | Reference |

| Cell Viability | Increased | Dose-dependent increase | [4] |

| Intracellular ROS | Decreased | Dose-dependent reduction | [1][5] |

| Apoptosis | Decreased | Mitigated Aβ-induced apoptosis | [1][5] |

| Bax/Bcl-xL Ratio | Decreased | Reversed Aβ-induced increase | [1][5] |

| Caspase-3 Expression | Decreased | Reduced Aβ-induced expression | [1][5] |

| Sirt-1 Expression | Increased | Promoted expression | [1][5] |

| Nuclear Nrf2 | Increased | Upregulated nuclear translocation | [1][5] |

| HO-1 Expression | Increased | Upregulated expression | [6] |

| SOD Activity | Increased | Upregulated activity | [6] |

| Synaptophysin Expression | Increased | Ameliorated Aβ-induced reduction | [1][3] |

| PSD-95 Expression | Increased | Ameliorated Aβ-induced reduction | [1][3] |

| Acetylcholinesterase (AChE) Activity | Decreased | Reduced Aβ-induced increase | [1][3] |

Mechanisms of Action

TMF exerts its therapeutic effects through the modulation of several key signaling pathways.

Anti-Cancer Signaling Pathways

In cancer cells, TMF's pro-apoptotic activity is linked to the MAPK and TNF signaling pathways. Proteomics analysis of TMF-treated HeLa cells revealed the downregulation of key proteins such as JNK, TAK1, c-Fos, and c-JUN, and the upregulation of AKT and MKK3/6.[7]

TMF-mediated inhibition of MAPK and TNF signaling pathways in cancer cells.

Neuroprotective Signaling Pathways

The neuroprotective effects of TMF are largely attributed to its ability to counteract oxidative stress and promote neuronal survival. This is achieved through the activation of the Nrf2 and Sirt-1 signaling pathways, which in turn upregulate antioxidant enzymes and proteins involved in cellular resilience.

TMF's neuroprotective mechanism against Aβ-induced toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of TMF's therapeutic potential.

Synthesis of this compound

The synthesis of TMF can be achieved through a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization.

General synthetic workflow for this compound.

Protocol:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve 2'-hydroxy-4',5',6'-trimethoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.2 eq) in ethanol (B145695) in a round-bottom flask.

-

Add a solution of potassium hydroxide (B78521) (3.0 eq) in ethanol to the mixture.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath and acidify with 1 M HCl to a pH of approximately 4-5.

-

Collect the precipitated chalcone by filtration, wash with cold water, and dry.

-

Purify the crude chalcone by recrystallization or column chromatography.

-

-

Flavanone Synthesis (Oxidative Cyclization):

-

Dissolve the purified chalcone (1.0 eq) in dimethyl sulfoxide (B87167) (DMSO).

-

Add a catalytic amount of iodine (I₂) (0.1-0.2 eq).

-

Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Wash with a saturated sodium thiosulfate (B1220275) solution to remove excess iodine.

-

Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

HeLa cells

-

This compound (TMF)

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of TMF (e.g., 10, 20, 40 µM) and a vehicle control (DMSO) for 24 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

In Vivo HeLa Xenograft Model

Materials:

-

HeLa cells

-

Athymic nude mice (e.g., BALB/c nude)

-

This compound (TMF)

-

Vehicle solution (e.g., 13.5% DMSO + 36.5% saline + 50% PEG400)

-

Positive control (e.g., Cisplatin)

Procedure:

-

Culture HeLa cells to the logarithmic growth phase.

-

Implant 5 x 10⁶ HeLa cells subcutaneously into the right flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 40–70 mm³).

-

Randomize the mice into treatment groups: Saline control, Vehicle control, TMF (e.g., 25, 50, 100 mg/kg), and a positive control (e.g., Cisplatin, 2 mg/kg).

-

Administer the treatments intraperitoneally daily for a specified period (e.g., 15 days).

-

Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

In Vitro Neuroprotection Assay (Aβ-induced toxicity in SK-N-SH cells)

Materials:

-

SK-N-SH neuroblastoma cells

-

Amyloid-beta peptide (Aβ₂₅₋₃₅)

-

This compound (TMF)

-

Cell culture medium (e.g., DMEM)

-

MTT or similar cell viability assay reagent

-

DCFDA or other ROS detection reagent

Procedure:

-

Seed SK-N-SH cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of TMF (e.g., 0.1, 1, 10 µM) for 2 hours.

-

Induce neurotoxicity by adding Aβ₂₅₋₃₅ (e.g., 10 µM) to the TMF-containing medium and incubate for 24 hours.

-

Assess cell viability using an MTT assay.

-

To measure intracellular ROS, use a DCFDA assay. After treatment, incubate the cells with H₂DCF-DA (e.g., 20 µM) for 2 hours and measure the fluorescence intensity.

-

For protein expression analysis (e.g., Western blotting for Nrf2, Sirt-1, Bax, Bcl-xL), lyse the cells after treatment and follow standard Western blotting protocols.

Conclusion and Future Directions

This compound has emerged as a compelling natural product with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. Its ability to induce apoptosis in cancer cells and protect neurons from Aβ-induced toxicity through well-defined signaling pathways underscores its promise as a lead compound for drug development.

Future research should focus on:

-

Comprehensive in vivo studies to establish a clear dose-response relationship for tumor growth inhibition and to evaluate its efficacy in various cancer models.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

In-depth investigation of its anti-inflammatory properties.

-

Lead optimization through medicinal chemistry to enhance its potency, selectivity, and drug-like properties.

The data and protocols presented in this guide provide a solid foundation for the scientific community to further explore and unlock the full therapeutic potential of this compound.

References

- 1. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35–mediated SK-N-SH dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound attenuates NADPH oxidase 1/4 and promotes sirtuin-1 to inhibit cell stress, senescence and apoptosis in Aß25-35-mediated SK-N-SH dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. excli.de [excli.de]

- 6. researchgate.net [researchgate.net]

- 7. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of 5,6,7,4'-Tetramethoxyflavanone from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,4'-Tetramethoxyflavanone is a polymethoxyflavone (PMF) that has garnered scientific interest for its potential biological activities, including neuroprotective and antitumor effects.[1] This compound is naturally found in a variety of plant species, most notably in Citrus peels, Chromolaena odorata, Nervilia concolor, Marrubium pergrinum, Cissus assamica, and Clerodendranthus spicatus.[2][3] The isolation and purification of this compound from these plant sources are critical for further pharmacological studies and drug development.

This document provides a comprehensive protocol for the isolation and purification of this compound from plant materials. The methodology covers the entire workflow, from sample preparation and extraction to chromatographic separation and final purification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is essential for designing an effective isolation strategy.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₆ | [4][5] |

| Molecular Weight | 342.35 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Melting Point | 166 - 167 °C | [5] |

| Chemical Class | Flavonoid, Flavanone (B1672756) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [6] |

Experimental Protocols

The isolation of this compound is a multi-stage process that involves sample preparation, extraction, and chromatographic purification.

Protocol 1: Plant Material Preparation

-

Collection: Collect fresh plant material (e.g., citrus peels).

-

Cleaning and Drying: Thoroughly wash the collected plant material with distilled water to remove any contaminants. Air-dry the material in the shade at room temperature until it becomes brittle to preserve heat-labile compounds.[7][8]

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A smaller particle size (e.g., less than 0.5 mm) increases the surface area for efficient extraction.[7]

Protocol 2: Extraction

Several extraction techniques can be employed, with the choice depending on the available equipment and the stability of the target compound. Soxhlet extraction is a highly efficient method for thermostable compounds like many PMFs.

Soxhlet Extraction:

-

Place the powdered plant material (e.g., 100 g) into a cellulose (B213188) thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable solvent (e.g., 500 mL of ethanol (B145695) or a mixture of hexane (B92381) and chloroform).[9] 75% ethanol in water and 100% ethanol have shown high extraction efficiency for PMFs.[9]

-

Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip into the thimble containing the plant material.

-

Continue the extraction for a sufficient duration (e.g., 6-8 hours) until the solvent in the siphon tube runs clear.

-

After extraction, concentrate the crude extract by evaporating the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Fractionation and Purification by Column Chromatography

Column chromatography is a crucial step for separating the target flavanone from other compounds in the crude extract.

-

Preparation of the Column:

-

Select a glass column of appropriate dimensions.

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane or chloroform).

-

Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.